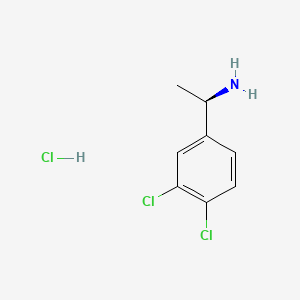

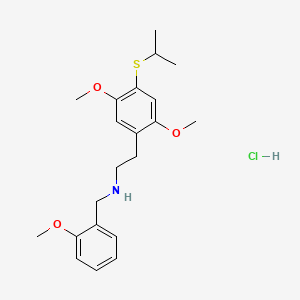

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

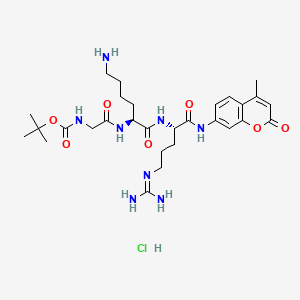

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride, also known as (R)-3,4-dichloroamphetamine hydrochloride, is an amphetamine derivative that has been used in scientific research for many years. It is a potent stimulant and has been studied for its effects on the central nervous system, as well as its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Characterization

(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been utilized in various synthetic and characterization studies due to its unique chemical structure. For instance, a series of chalcones possessing N-substituted ethanamine were synthesized, where this compound played a role in the aldol condensation reaction. These compounds exhibited significant antiamoebic activity and were screened for their cytotoxicity against non-small cell lung cancer cell line A549, demonstrating the potential for therapeutic applications (Zaidi et al., 2015).

Biotransformation Studies

Biotransformation processes have employed this compound as a substrate or intermediate. For example, a study described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific Acinetobacter sp. isolate. This process highlighted the enantioselective synthesis of a chiral intermediate with high yield and purity, demonstrating the compound's utility in the production of antifungal agents (Miao et al., 2019).

Enzymatic Synthesis

Enzymatic synthesis methods have also been developed using this compound as a key intermediate. For instance, an efficient synthesis and practical resolution of this compound were described as a crucial step in the production of cinacalcet hydrochloride, highlighting its significance in the pharmaceutical industry for treating conditions such as secondary hyperparathyroidism (Mathad et al., 2011).

Environmental Applications

Research into environmental remediation has also utilized derivatives of this compound. For example, the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated the compound's role in environmental clean-up efforts, showing its versatility beyond medicinal chemistry (Wang et al., 2015).

Drug Synthesis and Development

Finally, this compound has been a valuable intermediate in the synthesis of various pharmaceuticals. Its applications range from the synthesis of novel antiobesity drugs, like lorcaserin hydrochloride, to the production of key intermediates for painkillers and neuromodulators, showcasing the compound's broad utility in drug development and synthesis (Zhu et al., 2015).

Propriétés

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTRKULQEVDRNO-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)